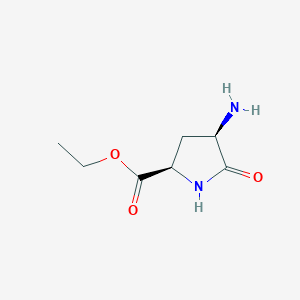
Fmoc-Phe-ODhbt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides . It’s used to protect the amino group during peptide synthesis, allowing the formation of peptide bonds without unwanted side reactions . The Fmoc group is removed under basic conditions, which makes it compatible with many other protecting groups .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with Fmoc-Cl in the presence of a base . The Fmoc group can be selectively removed under mild basic conditions, allowing the synthesis of complex peptides .Molecular Structure Analysis
The Fmoc group consists of a fluorenyl group (a three-ring aromatic system) linked to a carbamate functionality . This structure is responsible for the protective properties of the Fmoc group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed through a base-catalyzed reaction, typically using piperidine . This reaction is selective for the Fmoc group, allowing other protecting groups to remain intact .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature . They are stable under acidic conditions but react with bases to remove the Fmoc group .Mechanism of Action
Safety and Hazards
Future Directions
The use of Fmoc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation . For example, researchers are exploring greener and more efficient methods for the synthesis and deprotection of Fmoc-protected amino acids . Additionally, Fmoc-protected peptides have been used to create self-assembling materials with potential applications in biomedicine .
properties
CAS RN |
114119-90-3 |
|---|---|
Product Name |
Fmoc-Phe-ODhbt |
Molecular Formula |
C10H19NO3 |
Molecular Weight |
0 |
synonyms |
Fmoc-Phe-ODhbt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



